

2,4-Difluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoropyrimidine

Cat. No.: B1295326

[Get Quote](#)

CAS Number: 2802-61-1

This technical guide provides a comprehensive overview of **2,4-Difluoropyrimidine**, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry. This document details the compound's physicochemical properties, safety information, and its application in the synthesis of targeted therapeutic agents.

Core Properties and Data

2,4-Difluoropyrimidine is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in organic synthesis. Its reactivity, particularly at the fluorine-substituted positions, allows for the strategic construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

The quantitative properties of **2,4-Difluoropyrimidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Identifiers		
CAS Number	2802-61-1	[1] [2] [3] [4]
Molecular Formula	C ₄ H ₂ F ₂ N ₂	[1] [2] [3] [4]
Molecular Weight	116.07 g/mol	[1] [2] [3] [4]
InChI Key	JZSYSXZDIQUOGP- UHFFFAOYSA-N	[1] [2] [3]
Canonical SMILES	C1=C(C=NC(=N1)F)F	[1] [2]
Physical Properties		
Boiling Point	118-120 °C	[1] [4] [5]
Density	1.359 g/mL at 25 °C	[1] [4] [5]
Refractive Index (n _{20/D})	1.432	[1] [4] [5]
Flash Point	41.1 °C (106.0 °F) - closed cup	[1] [5]
Chemical Properties		
logP (Octanol/Water)	0.755	[2]
Water Solubility (log ₁₀ WS)	-1.67 mol/L	[2]
Ionization Energy	10.65 eV	[2]

Safety and Hazard Information

2,4-Difluoropyrimidine is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

Hazard Class	GHS Classification
Pictograms	Flame, Corrosion, Exclamation Mark
Signal Word	Danger
Hazard Statements	H226: Flammable liquid and vapour. [1] [5] [6] [7] H302: Harmful if swallowed. [1] [5] [6] [7] H315: Causes skin irritation. [1] [5] [6] [7] H318: Causes serious eye damage. [1] [5] [6] [7] H335: May cause respiratory irritation. [1] [5] [6] [7]
Precautionary Statements	P210, P233, P261, P280, P301+P312, P305+P351+P338
Hazard Classifications	Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3
Personal Protective Equipment	Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter. [1]
Storage Class	3 - Flammable liquids

Applications in Drug Development

2,4-Difluoropyrimidine is a valuable scaffold in the design and synthesis of novel therapeutic agents. The fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to build a diverse library of compounds.

Key applications include its use as a starting material for:

- Mutant Isocitrate Dehydrogenase (IDH1) Inhibitors: These are a class of targeted cancer therapies. **2,4-Difluoropyrimidine** serves as a core structure for developing derivatives that can selectively inhibit the mutated IDH1 enzyme.[\[1\]](#)
- Chemokine Receptor Type 4 (CXCR4) Antagonists: CXCR4 is a protein receptor implicated in cancer metastasis and inflammation. **2,4-Difluoropyrimidine** is used to synthesize antagonists that can block the receptor's signaling pathway.[\[1\]](#)

- Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the 2 and 4 positions of the difluoropyrimidine ring, researchers can synthesize potent and selective inhibitors for various protein kinases.[8][9]

Experimental Protocols & Methodologies

The primary utility of **2,4-Difluoropyrimidine** in synthesis involves nucleophilic aromatic substitution (SNAr). The following is a representative protocol for the reaction of **2,4-Difluoropyrimidine** with a generic primary amine, a common step in the synthesis of the aforementioned inhibitors.

Objective: Synthesize a 4-amino-2-fluoropyrimidine derivative.

Materials:

- **2,4-Difluoropyrimidine**
- Primary amine (R-NH₂)
- Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
- Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or NMP)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) supplies for reaction monitoring
- Purification apparatus (e.g., column chromatography or preparative HPLC)

Methodology:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagent Addition: The primary amine (1.0 equivalent) is dissolved in the anhydrous solvent. To this solution, **2,4-Difluoropyrimidine** (1.1 equivalents) is added, followed by the dropwise

addition of DIPEA (1.5 equivalents).

- Reaction Conditions: The reaction mixture is stirred at room temperature or heated (typically between 60-100 °C) depending on the reactivity of the amine.
- Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any water-soluble impurities.
- Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield the desired 4-amino-2-fluoropyrimidine derivative.

Visualized Workflow and Pathways

The following diagrams illustrate logical workflows relevant to the use of **2,4-Difluoropyrimidine** in research and development.

Caption: Synthetic workflow for a drug intermediate.

Caption: Role in targeted therapy development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrimidine,2,4-difluoro- (CAS 2802-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pyrimidine,2,4-difluoro- [webbook.nist.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,4-Difluoropyrimidine, CAS No. 2802-61-1 - iChemical [ichemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine 97 2927-71-1 [sigmaaldrich.com]
- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- To cite this document: BenchChem. [2,4-Difluoropyrimidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295326#2-4-difluoropyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com